![molecular formula C18H16N2O3S2 B2497409 (E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1421588-10-4](/img/structure/B2497409.png)
(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" involves complex organic reactions. For instance, β-lactams and thiazolidinones, which share structural similarities with the target compound, have been synthesized through various methods. A notable example includes the base-catalyzed ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, demonstrating the structural prerequisites for ring transformations in related compounds (Sápi et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been extensively studied using spectroscopic methods and X-ray crystallography. These studies reveal the detailed geometry of the molecules, including bond lengths, angles, and the overall three-dimensional arrangement of atoms. For example, the crystal structure determination of related compounds provides insight into their non-planar structures and the presence of various functional groups that influence their chemical behavior (Yahiaoui et al., 2019).
Chemical Reactions and Properties
The chemical reactions of β-lactams and thiazolidinones, which are structurally related to the target compound, often involve nucleophilic attacks, ring transformations, and substitutions. These reactions are crucial for the synthesis of various derivatives with potential biological activities. The chemical properties, such as reactivity and stability, are influenced by the presence of electron-donating and withdrawing groups within the molecule (Halve et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are determined by the molecular structure and can affect the compound's application in various fields. Studies on related compounds provide insights into the factors that influence these physical properties, facilitating the design of new materials with desired characteristics (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in chemical reactions. These properties are influenced by the molecular structure, particularly the functional groups present in the molecule. Research on related compounds explores these properties in depth, providing a foundation for predicting the behavior of new derivatives (Mahesha et al., 2021).
Scientific Research Applications
Chemical Transformations and Structural Analysis
- In the field of synthetic chemistry, azetidin-2-yl and thiazol-2-yl derivatives, similar to the compound , have been synthesized and studied for their base-catalyzed ring transformations and structural prerequisites. For instance, certain derivatives have been found to rearrange under mild conditions, highlighting the chemical versatility and potential applications of these compounds in the synthesis of novel molecular structures (Sápi et al., 1997).
Synthesis and Structural Characterization
- The compound has been involved in cyclocondensation reactions leading to the formation of complex structures like dihydropyrazoles. The ability of these molecules to adopt an overall T-shape structure and the presence of various hydrogen bonds linkages signify their potential role in the development of intricate molecular architectures (Mahesha et al., 2021).
Antimicrobial Applications
- Compounds structurally similar to the query molecule have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of such compounds to serve as the basis for developing new classes of antimicrobial agents, with certain derivatives showing significant activity against bacterial strains like E. coli and P. aeruginosa, and fungal species such as Candida albicans and Aspergillus niger (Patel & Patel, 2017).
Novelty in Pharmaceutical Research
- The compound is related to a class of azetidine and thiazol derivatives that have been reflected in pharmaceutical patents, indicating their potential use in drug development and as therapeutic agents. This showcases the pharmaceutical relevance and the innovative aspect of research involving such compounds (Habernickel, 2001).
Biological and Pharmacological Studies
- Thiazol and azetidin derivatives, closely related to the query compound, have been synthesized and screened for various biological activities, including insecticidal, antifungal, and antibacterial effects. This illustrates the broad spectrum of potential applications of these compounds in developing new therapeutic and agricultural agents (Singh et al., 2006).
properties
IUPAC Name |
(E)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-22-14-5-2-6-15-17(14)19-18(25-15)23-12-10-20(11-12)16(21)8-7-13-4-3-9-24-13/h2-9,12H,10-11H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSCLQDAXIJJA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)


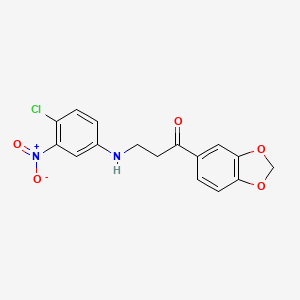
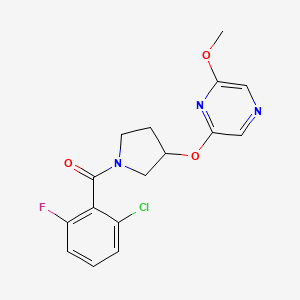
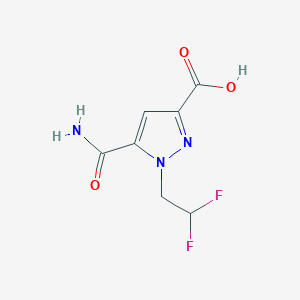
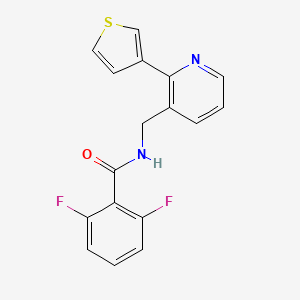
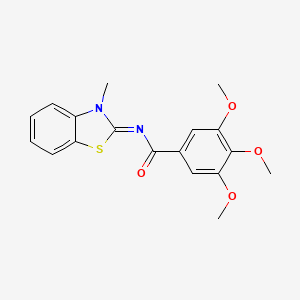
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)
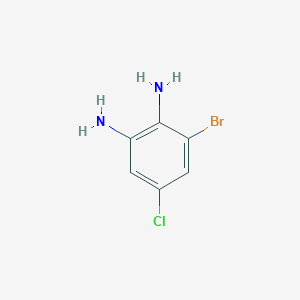
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)